4-Guanidinobenzoyl Chloride, Hydrochloride

Organic Synthesis Medicinal Chemistry Protease Inhibitor Synthesis

Sourcing a stable, reactive acyl chloride that introduces the 4-guanidinobenzoyl pharmacophore into serine protease inhibitors presents a dual challenge: the free acid lacks electrophilic reactivity, and common acyl chlorides lack the essential guanidine group for target binding. - Resolves this gap with a hydrochloride salt form that combines an electrophilic benzoyl chloride moiety for efficient acylation with a guanidine group critical for high-affinity binding to trypsin-like serine protease active sites. - Validated in multi-gram (72.43 g) pharmaceutical manufacturing of nafamostat hydrochloride and camostat mesylate synthesis, enabling esterification under mild conditions. - Availability in ≥95% purity reduces synthetic steps and improves process economics for drug discovery and process chemistry.

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08 g/mol
CAS No. 7035-79-2
Cat. No. B015623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Guanidinobenzoyl Chloride, Hydrochloride
CAS7035-79-2
Synonyms4-[(Aminoiminomethyl)amino]benzoyl Chloride Hydrochloride;  p-Guanidino-benzoyl Chloride Hydrochloride;  p-Guanidino-benzoyl Chloride Monohydrochloride; 
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)N=C(N)N.Cl
InChIInChI=1S/C8H8ClN3O.ClH/c9-7(13)5-1-3-6(4-2-5)12-8(10)11;/h1-4H,(H4,10,11,12);1H
InChIKeyJBSRWFDTGDGNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Guanidinobenzoyl Chloride Hydrochloride: Procurement & Properties


4-Guanidinobenzoyl Chloride, Hydrochloride is a guanidine-functionalized benzoyl chloride derivative with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 g/mol [1]. It serves as a critical acyl chloride intermediate in the synthesis of various serine protease inhibitors, including 4-guanidinobenzoate esters [2]. The compound is characterized by a reactive benzoyl chloride moiety, enabling efficient acylation reactions, and its hydrochloride salt form improves handling and stability [3].

Acyl chloride enables direct esterification without carboxylic acid activation
Hydrochloride salt improves handling and stability vs free base
Key intermediate for introducing 4-guanidinobenzoyl group into serine protease inhibitors

Why Generic Acyl Chlorides Cannot Substitute


Generic substitution of 4-Guanidinobenzoyl Chloride, Hydrochloride is not feasible due to its dual functionality. The free acid, 4-guanidinobenzoic acid, lacks the electrophilic reactivity required for efficient acylation, while common acyl chlorides like 4-methylbenzoyl chloride or 4-fluorobenzoyl chloride lack the guanidine group essential for high-affinity binding to serine protease active sites . The hydrochloride salt form of the target compound provides superior stability and handling compared to the free base acyl chloride , and its reactivity profile is specifically optimized for introducing the 4-guanidinobenzoyl moiety into target molecules, a key step in synthesizing clinically relevant serine protease inhibitors such as nafamostat, camostat, and E-3123 [1].

4-Guanidinobenzoic acid requires activation steps (e.g., Vilsmeier-Haack), adding reagents and time.
4-Methylbenzoyl chloride or 4-fluorobenzoyl chloride lack the guanidine group essential for target protease binding.
Salt form and reactivity profile may differ from other acyl chlorides, limiting direct substitution.

Quantitative Differentiation Evidence


Acylation Reactivity vs. Free Acid

4-Guanidinobenzoyl Chloride, Hydrochloride provides significantly enhanced electrophilic reactivity for acylation reactions compared to its carboxylic acid counterpart, 4-guanidinobenzoic acid. The acyl chloride group enables direct nucleophilic substitution under mild anhydrous conditions, whereas the free acid requires activation via coupling reagents (e.g., Vilsmeier-Haack reaction) which introduces additional steps, reagents, and cost . In the synthesis of camostat mesylate, activation of 4-guanidinobenzoic acid hydrochloride (GBA) using the Vilsmeier-Haack reaction was required to achieve an 80% yield, highlighting the need for activation when the acyl chloride is not used [1].

Reactivity vs Free Acid
Reported comparison
Direct acylation under anhydrous conditions; free acid required Vilsmeier-Haack activation (80% yield after activation)
Supports simpler esterification workflow
Synthesis context: camostat mesylate esterification
Organic Synthesis Medicinal Chemistry Protease Inhibitor Synthesis

Key Intermediate for Trypsin Inhibitor E-3123

4-Guanidinobenzoyl Chloride, Hydrochloride is an essential reactant in the final esterification step for synthesizing [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate (E-3123) [1]. E-3123 exhibits potent trypsin inhibition with an IC50 of 3.9 x 10^-8 M (39 nM), demonstrating the high potency achievable with the 4-guanidinobenzoyl scaffold introduced by this intermediate [2]. In vivo, E-3123 at 0.03-0.3 mg/kg (rats) or 0.3-3.0 mg/kg (rabbits) reduced mortality in a dose-dependent manner in acute pancreatitis models, and its efficacy was higher than that of nafamostat mesilate [3].

Trypsin Inhibitor E-3123 Synthesis
Reported method
Reactant for E-3123; reported trypsin IC50 39 nM
Key intermediate for high-potency inhibitor probe
Model: acute pancreatitis rodent models; comparator response vs nafamostat reported
Drug Synthesis Serine Protease Inhibition Acute Pancreatitis

Validated Reactant for Nafamostat Synthesis

4-Guanidinobenzoyl Chloride, Hydrochloride is a documented reactant in the industrial synthesis of nafamostat mesylate, a broad-spectrum serine protease inhibitor used clinically as an anticoagulant and investigated for COVID-19 treatment [1]. A patent describes adding p-guanidinobenzoyl chloride hydrochloride (72.43 g, 0.31 mol) in four batches to a reaction mixture at -10 to 5°C to prepare nafamostat hydrochloride, demonstrating its use on a multi-gram scale [2]. Nafamostat is a time-dependent competitive inhibitor of trypsin with a Ki of 11.5 μM and an overall inhibition constant Ki* of 0.4 ± 0.14 nM, highlighting the potency of the 4-guanidinobenzoyl pharmacophore [3].

Nafamostat Multi-Gram Synthesis
Reported method
72.43 g (0.31 mol) used in a single batch for nafamostat HCl
Validated for large-scale synthesis research
Reaction at -10 to 5°C
Pharmaceutical Manufacturing Anticoagulant COVID-19

Moisture Sensitivity and Storage Requirements

4-Guanidinobenzoyl Chloride, Hydrochloride is highly hygroscopic and moisture-sensitive, requiring storage at -20°C under inert atmosphere . This is in contrast to simpler acyl chlorides like 4-methylbenzoyl chloride or 4-fluorobenzoyl chloride, which are more stable at room temperature . The compound rapidly hydrolyzes in aqueous media to form 4-guanidinobenzoic acid, necessitating strict anhydrous handling . These stringent storage requirements have direct implications for procurement, shipping, and laboratory handling protocols.

Moisture Sensitivity
Data to verify
Hygroscopic; requires -20°C storage under inert atmosphere; rapid hydrolysis in water
Storage and handling protocols impact procurement logistics
Comparative stability vs simpler acyl chlorides requires source verification
Chemical Stability Storage and Handling Procurement Logistics

High-Purity Specification for Reproducibility

Commercial sources of 4-Guanidinobenzoyl Chloride, Hydrochloride typically specify a minimum purity of 95% [1]. In a published synthesis of camostat mesylate, the intermediate 4-guanidinobenzoyl chloride hydrochloride was obtained with 97% yield and 94% purity and used directly in the next step without further purification [2]. This high purity reduces the need for additional purification steps, improving overall synthetic efficiency and reproducibility.

Purity Specification
Specification review
≥95% purity; reported 94% purity after synthesis
Consistent purity supports reproducible synthetic steps
Batch-to-batch variability may require in-house QC
Quality Control Analytical Chemistry Synthetic Reliability

Optimal Application Scenarios


Serine Protease Inhibitor Drug Discovery

4-Guanidinobenzoyl Chloride, Hydrochloride is the preferred acyl chloride for introducing the 4-guanidinobenzoyl moiety into serine protease inhibitors, as evidenced by its use in the synthesis of E-3123, a potent trypsin inhibitor (IC50 = 39 nM) with demonstrated in vivo efficacy in pancreatitis models [1]. Its reactivity enables efficient esterification with phenolic nucleophiles under mild conditions, streamlining the synthesis of 4-guanidinobenzoate esters [2].

Industrial Production of Nafamostat and Camostat

This intermediate is validated for large-scale pharmaceutical manufacturing, as demonstrated by its use in multi-gram batches (72.43 g) for nafamostat hydrochloride synthesis [1]. It is also a key intermediate in the synthesis of camostat mesylate, a treatment for chronic pancreatitis [2]. The compound's availability in high purity (>=95%) and its direct reactivity reduce the number of synthetic steps and improve overall process economics.

Active-Site Titrants and Affinity Ligands

The 4-guanidinobenzoyl moiety is essential for high-affinity binding to trypsin-like serine proteases. 4-Guanidinobenzoyl Chloride, Hydrochloride can be used to synthesize active-site titrants for enzyme quantification, analogous to p-nitrophenyl p'-guanidinobenzoate hydrochloride (NPGB) [1]. It can also be employed to prepare affinity chromatography ligands for the purification of serine proteases [2].

Application
Selection Property
Validation Focus
Serine protease inhibitor research
Acyl chloride reactivity for esterification
Synthesis of guanidinobenzoate-based inhibitor probes
Large-scale synthesis research
Multi-gram batch validation
Scalable introduction of 4-guanidinobenzoyl group
Active-site titrant & affinity ligand preparation
High-affinity guanidine moiety introduction
Enzyme active-site labeling and purification resin preparation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Guanidinobenzoyl Chloride, Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.